molecular formula C4H5N7 B14653659 6-Hydrazinyltetrazolo[1,5-b]pyridazine CAS No. 52476-90-1

6-Hydrazinyltetrazolo[1,5-b]pyridazine

Cat. No.: B14653659
CAS No.: 52476-90-1
M. Wt: 151.13 g/mol
InChI Key: ROUOGJAMSNIJAU-UHFFFAOYSA-N
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Description

6-Hydrazinyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that features a unique combination of a tetrazole ring fused to a pyridazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and tetrazole functionalities within the same molecule imparts unique chemical properties that can be exploited for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with tetrazole precursors. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then reduced to this compound . The reaction conditions typically involve the use of solvents such as acetic acid and the application of heat to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potential hazards associated with azide compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include substituted pyridazines, hydrazine derivatives, and various oxidized forms of the compound.

Scientific Research Applications

6-Hydrazinyltetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydrazinyltetrazolo[1,5-b]pyridazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the modification of protein structures. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 6-Hydrazinyltetrazolo[1,5-b]pyridazine is unique due to the presence of both hydrazine and tetrazole functionalities, which impart distinct chemical reactivity and potential applications. The hydrazine group allows for covalent modifications, while the tetrazole ring provides stability and the ability to participate in various non-covalent interactions.

Properties

CAS No.

52476-90-1

Molecular Formula

C4H5N7

Molecular Weight

151.13 g/mol

IUPAC Name

tetrazolo[1,5-b]pyridazin-6-ylhydrazine

InChI

InChI=1S/C4H5N7/c5-6-3-1-2-4-7-9-10-11(4)8-3/h1-2H,5H2,(H,6,8)

InChI Key

ROUOGJAMSNIJAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2N=C1NN

Origin of Product

United States

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